molecular formula C25H22ClN7O B6564583 2-(4-chlorophenyl)-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide CAS No. 1007174-31-3

2-(4-chlorophenyl)-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide

Cat. No.: B6564583
CAS No.: 1007174-31-3
M. Wt: 471.9 g/mol
InChI Key: IKCPQHPKWNATCE-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .


Synthesis Analysis

The synthesis of similar compounds has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the linkage of pyrazolo[3,4-d]pyrimidine with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. It includes a pyrazolo[3,4-d]pyrimidine core, a 1,4-disubstituted-1,2,3-triazole, and an acetamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Huisgen 1,3-dipolar cycloaddition reaction . This reaction is typically used to synthesize 1,4-disubstituted-1,2,3-triazoles .

Future Directions

The future directions for research on this compound could include further exploration of its biological and pharmacological activities. Given the reported activities of similar compounds, it may be worthwhile to investigate its potential as a therapeutic agent for various diseases .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN7O/c1-15-4-9-21(16(2)10-15)32-24-20(13-29-32)25(28-14-27-24)33-22(11-17(3)31-33)30-23(34)12-18-5-7-19(26)8-6-18/h4-11,13-14H,12H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCPQHPKWNATCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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